molecular formula C8H9F2NO B7898350 (S)-2-Amino-2-(3,4-difluorophenyl)ethanol

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol

Cat. No.: B7898350
M. Wt: 173.16 g/mol
InChI Key: ONJNHFPGJRBNQM-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is a chiral compound with significant importance in the field of medicinal chemistry. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,4-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases (KREDs) such as ChKRED20 . This biocatalytic approach is favored for its high enantioselectivity and eco-friendly nature. The reaction conditions often include the use of NAD(P)H as a cofactor and a suitable buffer system to maintain the enzyme’s activity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using engineered ketoreductases. These enzymes are optimized for higher activity and stability through protein engineering techniques such as iterative saturation mutagenesis . The process involves the use of whole microbial cells or isolated enzymes to achieve high yields and purity of the desired chiral alcohol .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

The major products formed from these reactions include various chiral alcohols, ketones, and amides, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular pathways involved include the reduction of the ketone precursor and subsequent functionalization to achieve the desired pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is unique due to its dual fluorine substitution, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals .

Properties

IUPAC Name

(2S)-2-amino-2-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJNHFPGJRBNQM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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